molecular formula C14H12Cl2N2O2 B4942195 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide

Cat. No.: B4942195
M. Wt: 311.2 g/mol
InChI Key: NGAPECQPIAXRPG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with 2-bromopropionyl chloride to form 2-(2,4-dichlorophenoxy)propanoyl chloride. This intermediate is then reacted with 2-aminopyridine to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridinyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with herbicidal properties.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with a similar structure.

    N-(pyridin-2-yl)acetamide: A compound with a similar amide and pyridinyl structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide is unique due to the combination of the dichlorophenoxy and pyridinyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications and potential for further functionalization in synthetic chemistry.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-9(14(19)18-13-4-2-3-7-17-13)20-12-6-5-10(15)8-11(12)16/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAPECQPIAXRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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